NET Binding Affinity: Moderate Potency Distinct from High-Affinity NRIs
In a competitive binding assay using human NET, 5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide exhibits a binding affinity (Ki) of 635 nM and an IC50 of 834 nM [1][2]. This places it approximately 100- to 500-fold less potent than the prototypical selective NRI reboxetine (Ki ≈ 1–5 nM for human NET) [3] and about 100-fold less potent than atomoxetine (Ki ≈ 3–5 nM) [4]. The moderate affinity is comparable to some early-generation tricyclic NET ligands, but the morpholino-benzamide scaffold offers distinct physicochemical properties.
| Evidence Dimension | NET binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 635 nM; IC50 = 834 nM |
| Comparator Or Baseline | Reboxetine: Ki ≈ 1–5 nM [3]; Atomoxetine: Ki ≈ 3–5 nM [4] |
| Quantified Difference | ~100–500-fold lower affinity than clinical NRIs |
| Conditions | Human NET competitive binding assay; [125I]-INXT or [3H]-nisoxetine radioligand |
Why This Matters
The moderate affinity makes the compound suitable for studies requiring sub-maximal NET occupancy, such as probing allosteric modulation or delineating occupancy-response relationships without the ceiling effects of high-affinity inhibitors.
- [1] BindingDB: Ki = 635 nM for BDBM50451132 at human NET. View Source
- [2] BindingDB: IC50 = 834 nM for BDBM50451132 at human NET. View Source
- [3] Wong DT et al. (2000) 'Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.' Biol Psychiatry, Ki values reported. View Source
- [4] Bymaster FP et al. (2002) 'Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex.' Neuropsychopharmacology, Ki values. View Source
